molecular formula C9H6Cl2N2 B2779569 3-(2,5-dichlorophenyl)-1H-pyrazole CAS No. 59843-71-9

3-(2,5-dichlorophenyl)-1H-pyrazole

Cat. No.: B2779569
CAS No.: 59843-71-9
M. Wt: 213.06
InChI Key: HMOQLQHUOBDQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-dichlorophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H6Cl2N2 and its molecular weight is 213.06. The purity is usually 95%.
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Scientific Research Applications

Structural and Molecular Analysis

  • A study by Naveen et al. (2018) involved the synthesis and characterization of a pyrazole derivative, focusing on structural elucidation and Hirshfeld surface analysis. This compound, similar in structure to 3-(2,5-dichlorophenyl)-1H-pyrazole, was analyzed using NMR, mass spectral analysis, and single crystal X-ray diffraction, highlighting its potential in structural chemistry research (Naveen et al., 2018).

Pharmaceutical and Medicinal Applications

  • A 2017 study by Lokeshwari et al. synthesized 2-pyrazoline analogues, including derivatives of 3-(2,3-dichlorophenyl)-1H-pyrazole, demonstrating potent anti-inflammatory effects through the inhibition of phospholipase A2. This indicates the relevance of such compounds in the development of nonsteroidal anti-inflammatory drugs (Lokeshwari et al., 2017).

Molecular Docking and Computational Studies

  • Sivakumar et al. (2020) conducted molecular docking analysis on a novel pyrazole derivative, similar to this compound, to assess its antimicrobial potential. This study utilized density functional theory and molecular docking to understand the compound's interaction with microbial targets (Sivakumar et al., 2020).

Synthesis and Characterization of Derivatives

  • Research by Chennapragada & Palagummi (2018) on the synthesis of 1H-pyrazole derivatives highlighted their antimicrobial and antioxidant potentials. Such studies demonstrate the versatility of pyrazole compounds, including this compound, in medicinal chemistry (Chennapragada & Palagummi, 2018).

Potential in Cancer Therapy

  • Tanitame et al. (2005) explored the antibacterial activity of pyrazole derivatives, including compounds similar to this compound, as DNA gyrase inhibitors. This research indicates the potential role of these compounds in addressing bacterial resistance in cancer therapy (Tanitame et al., 2005).

Properties

IUPAC Name

5-(2,5-dichlorophenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-6-1-2-8(11)7(5-6)9-3-4-12-13-9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOQLQHUOBDQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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